molecular formula C10H14S B7998730 Methyl 3-phenylpropyl sulfide CAS No. 87231-07-0

Methyl 3-phenylpropyl sulfide

Cat. No.: B7998730
CAS No.: 87231-07-0
M. Wt: 166.29 g/mol
InChI Key: OUDRWNCUQNVVQR-UHFFFAOYSA-N
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Description

Methyl 3-phenylpropyl sulfide is an organic compound with the molecular formula C10H14S. It is characterized by a sulfide group attached to a 3-phenylpropyl chain. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.

Scientific Research Applications

Methyl 3-phenylpropyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of fragrances and flavorings due to its distinctive odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-phenylpropyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with sodium methyl sulfide in an organic solvent such as dimethylformamide. The reaction typically proceeds under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-phenylpropyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfide to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different sulfide derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various alkylated sulfides.

Mechanism of Action

The mechanism of action of methyl 3-phenylpropyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect biological pathways and processes, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 3-phenylpropyl sulfide can be compared with other similar compounds, such as:

    Ethyl 3-phenylpropyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-phenylpropyl sulfide: Similar structure but with the phenyl group attached to the second carbon of the propyl chain.

    Methyl 3-phenylpropyl sulfoxide: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

3-methylsulfanylpropylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDRWNCUQNVVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622330
Record name [3-(Methylsulfanyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87231-07-0
Record name [3-(Methylsulfanyl)propyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methanethiolate (6 mmol, 0.42 g) and 3-phenylpropyl bromide (5 mmol, 1 g) in methanol were refluxed overnight. After removal of solvent, diethyl ether was added, washed with H2O and evaporated to give 3-phenylpropylmethyl sulfide. It was then reacted with equivalent amount of bromoacetic acid in acetonitrile (5 mL) at room temperature under N2 overnight, affording S-methyl-3-phenylpropylsulfoniumylacetic acid bromide as a white powder. It was then subjected to the general procedure 1 to give compound 585 as a white powder (0.75 g, 36% overall yield). Anal. (C12H19NaO7P2S.0.5 C2H5OH) C, H.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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